ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate
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Description
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.14019912 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which primarily targets dopaminergic neurons .
Mode of Action
MPTP, for instance, is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress .
Biochemical Pathways
Mptp is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress, leading to dopaminergic neuronal damage in the striatum and substantia nigra . It blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
Mptp, a structurally similar compound, is known to be lipophilic and can cross the blood-brain barrier . Once in the brain, MPTP is metabolized to its active form .
Result of Action
Mptp is known to cause dopaminergic neuronal damage in the striatum and substantia nigra, leading to symptoms similar to parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . The presence of the tetrahydropyridine fragment enhances the inhibitory potential of benzamide analogs against PARP-1, suggesting that this compound may act as an inhibitor of this enzyme. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP-1 can lead to alterations in DNA repair mechanisms, which in turn may affect gene expression and cellular responses to DNA damage . Furthermore, the compound’s structure suggests that it may interact with other cellular proteins, potentially impacting cell signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with PARP-1, for example, involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to a decrease in PARP-1-mediated DNA repair processes, resulting in increased DNA damage and altered gene expression. Additionally, the compound’s structure allows it to interact with other enzymes and proteins, potentially influencing their activity and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of PARP-1 activity and persistent alterations in DNA repair mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PARP-1 activity without causing significant toxic effects . At higher doses, the compound may exhibit toxic or adverse effects, including increased DNA damage and impaired cellular function. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as monoamine oxidase B (MAO-B), which converts it into active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability and its overall biochemical and cellular effects. Additionally, the compound’s interaction with metabolic enzymes may influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical and cellular effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation within cells . Once inside the cells, the compound may be distributed to various cellular compartments, where it can interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Alternatively, it may be directed to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
ethyl 2-[(4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-20(24)18-10-6-7-11-19(18)22-21(26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKBRXUTOMTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(=CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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